![molecular formula C22H24N4O B4979176 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B4979176.png)
2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. It is a selective antagonist of the dopamine D3 receptor and has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide involves its selective antagonism of the dopamine D3 receptor. This receptor is primarily expressed in the mesolimbic and mesocortical dopaminergic pathways, which are involved in reward processing, motivation, and cognition. By blocking the activity of the D3 receptor, 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide can modulate the activity of these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has been found to have several biochemical and physiological effects, including the modulation of dopamine release and turnover in the brain, the regulation of gene expression in dopaminergic neurons, and the modulation of intracellular signaling pathways. These effects have been implicated in the antipsychotic and antiparkinsonian effects of 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide is its selectivity for the dopamine D3 receptor, which allows for targeted modulation of dopaminergic pathways. It has also been found to have good bioavailability and pharmacokinetic properties, making it a viable compound for in vivo studies. However, one limitation of 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide is its potential off-target effects, which may limit its specificity in certain experimental contexts.
Orientations Futures
There are several future directions for research on 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide, including the investigation of its potential therapeutic applications in the treatment of schizophrenia, addiction, and Parkinson's disease. Further studies are also needed to elucidate the molecular mechanisms underlying its effects on dopamine signaling and intracellular signaling pathways. Additionally, the development of more selective and potent D3 receptor antagonists may lead to the discovery of new therapeutic agents for these disorders.
In conclusion, 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Its selective antagonistic activity against the dopamine D3 receptor has been implicated in its antipsychotic and antiparkinsonian effects, making it a promising candidate for further research. Despite its limitations, 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has the potential to lead to the development of new therapeutic agents for these disorders.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide involves several steps, starting with the reaction of 2-bromo-N-methylbenzamide with 2-pyridinecarboxaldehyde to form 2-methyl-N-[(2-pyridin-3-ylmethyl)amino]benzamide. This intermediate is then reacted with 2-(2-pyridin-3-ylmethylamino)ethyl chloride to form the final product, 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide. The synthesis of 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has been found to have selective antagonistic activity against the dopamine D3 receptor, which has been implicated in the pathophysiology of several disorders, including schizophrenia, addiction, and Parkinson's disease. 2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide has been shown to have antipsychotic and antiparkinsonian effects in animal models, making it a promising candidate for further research.
Propriétés
IUPAC Name |
2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-17-8-3-4-11-20(17)22(27)25-16-18-9-7-14-24-21(18)26(2)15-12-19-10-5-6-13-23-19/h3-11,13-14H,12,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMXQRHUSRFRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)N(C)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]benzamide](/img/structure/B4979095.png)

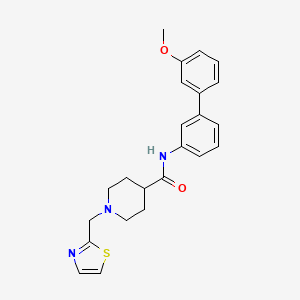
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4979137.png)
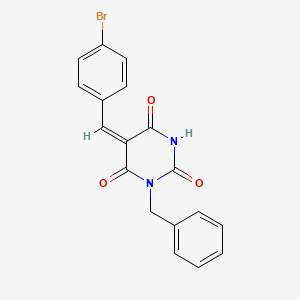
![N-[3-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B4979142.png)
![N-(4-chlorobenzyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4979148.png)
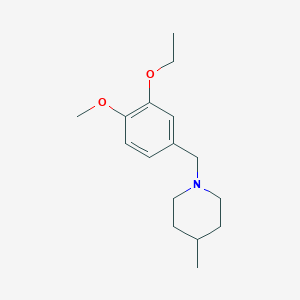

![7-amino-5-(2,4-dimethoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4979177.png)

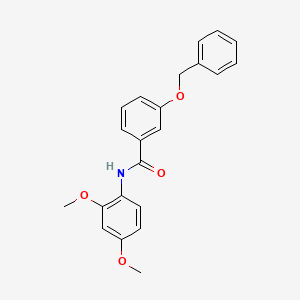
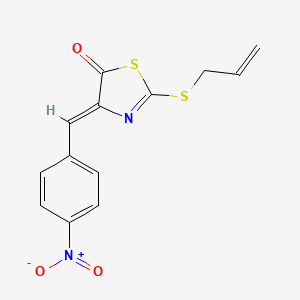
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4979202.png)